Cas no 2092259-31-7 (2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine)

2,2-Difluoro-1-(thiolan-2-yl)ethan-1-amine is a fluorinated amine derivative featuring a thiolane ring, offering unique reactivity and structural properties. The presence of difluoromethyl and amine functional groups enhances its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The thiolane moiety contributes to improved stability and solubility, while the difluoro substitution can influence electronic and steric properties, making it valuable for modulating biological activity. This compound is particularly useful in medicinal chemistry for the development of novel bioactive molecules, where its structural features may enhance binding affinity or metabolic stability. Its synthetic flexibility allows for further functionalization, supporting diverse research applications.
2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine structure
2092259-31-7 structure
Product Name:2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine
CAS No:2092259-31-7
MF:C6H11F2NS
MW:167.220047235489
CID:5926723
PubChem ID:131583841
Update Time:2025-06-08

2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine
    • 2092259-31-7
    • EN300-1963021
    • Inchi: 1S/C6H11F2NS/c7-6(8)5(9)4-2-1-3-10-4/h4-6H,1-3,9H2
    • InChI Key: ZOPLNQFIOMMNKE-UHFFFAOYSA-N
    • SMILES: S1CCCC1C(C(F)F)N

Computed Properties

  • Exact Mass: 167.05802685g/mol
  • Monoisotopic Mass: 167.05802685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 51.3Ų

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Additional information on 2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine

Introduction to 2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine (CAS No. 2092259-31-7) and Its Emerging Applications in Chemical Biology

2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine, identified by the chemical identifier CAS No. 2092259-31-7, is a fluorinated amine derivative featuring a thiolane moiety. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular recognition. The presence of both fluorine atoms and a sulfur-containing heterocycle imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.

The thiolan-2-yl substituent in the molecular structure of 2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine contributes to its reactivity and interaction with biological targets. Thiolane derivatives are known for their ability to form stable disulfide bonds, which are crucial in protein stabilization and redox signaling pathways. The incorporation of fluorine atoms enhances the metabolic stability and lipophilicity of the compound, improving its pharmacokinetic profiles. These features make it an attractive candidate for developing small-molecule modulators of biological processes.

Recent advancements in computational chemistry have enabled the rational design of 2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine analogs with optimized bioactivity. Machine learning models have been employed to predict binding affinities and selectivity profiles, facilitating the identification of lead compounds for further optimization. The fluorinated amine moiety is particularly interesting because it can modulate the electronic properties of adjacent functional groups, influencing both binding affinity and metabolic fate.

In the realm of drug discovery, 2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine has been explored as a potential scaffold for inhibiting enzymes involved in inflammatory pathways. For instance, studies have demonstrated its ability to interact with cysteine proteases such as cathepsin L and caspase-3, which are implicated in various diseases including cancer and neurodegenerative disorders. The thiolane ring provides a rigid framework that can be fine-tuned to achieve high specificity against target enzymes.

The fluorine atoms in the molecule play a critical role in modulating its pharmacological properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance binding affinity, reduce metabolic degradation, and improve pharmacokinetic profiles. In 2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine, the two fluorine atoms are positioned trans to each other, creating a planar region that can engage in π-stacking interactions with aromatic residues in biological targets. This structural feature has been exploited to design compounds with improved binding affinities against protein kinases and other therapeutic targets.

Biological assays have revealed that derivatives of 2,2-difluoro-1-(thiolan-2-yl)ethan-1-amine exhibit promising activity against various disease-related pathways. For example, researchers have reported the synthesis of analogs that inhibit Janus kinases (JAKs), which are involved in autoimmune diseases and cancer. The combination of the thiolane ring and fluorinated amine moiety allows for precise tuning of electronic properties, enabling the development of selective inhibitors with reduced off-target effects.

The chemical biology community has also explored the use of 2,2-difluoro-1-(thiolan-2-ylenthanamidine) as a tool for studying protein-protein interactions. The compound’s ability to form covalent bonds with reactive thiols in proteins has been leveraged to develop proteomic probes that facilitate the identification of interacting partners. Such tools are invaluable for elucidating complex signaling networks and understanding disease mechanisms at a molecular level.

Recent studies have highlighted the potential of CAS No. 2092259317 derivatives as probes for imaging applications. The unique structural features of these compounds allow them to be incorporated into probes that can be detected using advanced imaging techniques such as fluorescence microscopy and positron emission tomography (PET). This capability has opened new avenues for studying biological processes in vivo and has implications for both diagnostic and therapeutic applications.

The synthesis of CAS No 2092259317 involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to improve efficiency and scalability. The availability of high-quality synthetic routes has enabled researchers to explore a wide range of derivatives with tailored properties.

Future research directions may focus on expanding the chemical space explored by CAS No 2092259317 derivatives through combinatorial chemistry approaches. By systematically varying functional groups on the thiolane ring and amine moiety, researchers can identify novel bioactive molecules with enhanced potency and selectivity. Additionally, computational modeling techniques may be further refined to predict structure-property relationships more accurately, accelerating the discovery process.

In conclusion,CAS No 2092259317 represents a promising scaffold for developing bioactive molecules with applications in drug discovery and chemical biology. Its unique structural features—combining a fluorinated amine group with a thiolane moiety—make it an attractive candidate for designing selective modulators of biological pathways relevant to various diseases. As research continues to uncover new applications for this compound,CAS No 2092259317 is poised to play an increasingly important role in advancing therapeutic strategies.

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